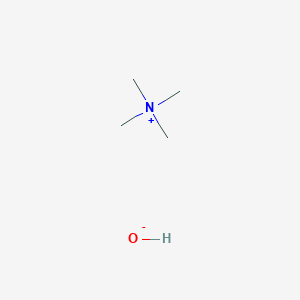
Tetramethylammonium hydroxide
Cat. No. B147489
Key on ui cas rn:
75-59-2
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US03966766
Procedure details


Treat the cyclic diamine prepared in Example 33 with N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride prepared in Example 66A in the manner of Example 3 followed by treatment of the thereby formed 2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane with boron hydride in the manner of Example 6 followed by hydrolysis of the diborane derivative thereby formed and thence treatment of the resulting hydrochloride salt with tetramethylammonium hydroxide to obtain 4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo-[8,8,8]hexacosane. Treat the foregoing 4,7-ditosylbicyclictetraazaalkane with lithium in liquid ammonia according to the procedure of Example 4 to obtain 13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane.

[Compound]
Name
N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
S1CCSCCNCCSCCSCCNC[CH2:2]1.[O:19]=[C:20]1[CH2:37][N:36]([S:38]([C:41]2[CH:47]=[CH:46][C:44]([CH3:45])=[CH:43][CH:42]=2)(=[O:40])=[O:39])[CH2:35][CH2:34][N:33]([S:48]([C:51]2[CH:57]=[CH:56][C:54]([CH3:55])=[CH:53][CH:52]=2)(=[O:50])=[O:49])[CH2:32][C:31](=O)[N:30]2[CH2:59][CH2:60][S:61][CH2:62][CH2:63][S:64][CH2:65][CH2:66][N:21]1[CH2:22][CH2:23][S:24][CH2:25][CH2:26][S:27][CH2:28][CH2:29]2.B.B#B>>[OH-:19].[CH3:29][N+:30]([CH3:59])([CH3:2])[CH3:31].[S:38]([N:36]1[CH2:35][CH2:34][N:33]([S:48]([C:51]2[CH:52]=[CH:53][C:54]([CH3:55])=[CH:56][CH:57]=2)(=[O:49])=[O:50])[CH2:32][CH2:31][N:30]2[CH2:29][CH2:28][S:27][CH2:26][CH2:25][S:24][CH2:23][CH2:22][N:21]([CH2:66][CH2:65][S:64][CH2:63][CH2:62][S:61][CH2:60][CH2:59]2)[CH2:20][CH2:37]1)([C:41]1[CH:47]=[CH:46][C:44]([CH3:45])=[CH:43][CH:42]=1)(=[O:39])=[O:40] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1CCNCCSCCSCCNCCSCC1
|
[Compound]
|
Name
|
N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N2CCSCCSCCN(C(CN(CCN(C1)S(=O)(=O)C1=CC=C(C)C=C1)S(=O)(=O)C1=CC=C(C)C=C1)=O)CCSCCSCC2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B#B
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereby formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].C[N+](C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1CCN2CCSCCSCCN(CCN(CC1)S(=O)(=O)C1=CC=C(C)C=C1)CCSCCSCC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
